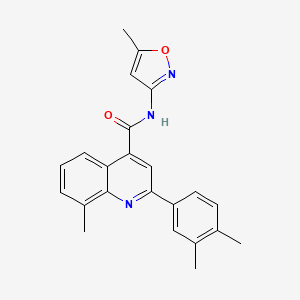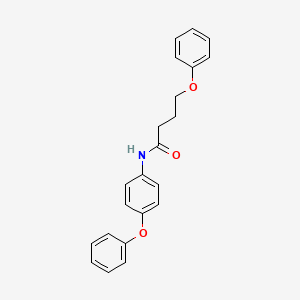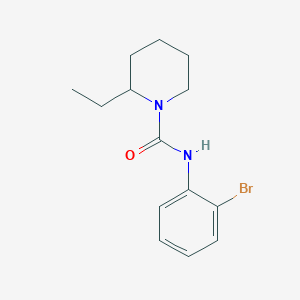![molecular formula C18H18F3N5OS B4611239 N-(1-methyl-4-piperidinyl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4611239.png)
N-(1-methyl-4-piperidinyl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
Vue d'ensemble
Description
N-(1-methyl-4-piperidinyl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a useful research compound. Its molecular formula is C18H18F3N5OS and its molecular weight is 409.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 409.11841587 g/mol and the complexity rating of the compound is 572. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis Techniques and Library Generation
The compound is involved in the synthesis of a wide array of heterocyclic compounds. A notable method includes the Combes-type reaction, which facilitates the generation of libraries containing fused pyridine-4-carboxylic acids. These libraries encompass pyrazolo[3,4-b]pyridines and other related compounds, demonstrating the compound's utility in creating diverse chemical libraries for further pharmaceutical and chemical research (Volochnyuk et al., 2010).
Antimicrobial Applications
Thienopyrimidine derivatives, closely related to the discussed compound, have been synthesized and evaluated for their antimicrobial activities. These derivatives exhibit pronounced antimicrobial effects, highlighting the potential of such compounds in developing new antimicrobial agents (Bhuiyan et al., 2006).
Anticancer and Anti-inflammatory Properties
Research into pyrazolopyrimidines derivatives, which are structurally related to the compound , shows promising anticancer and anti-5-lipoxygenase activities. Such studies underscore the potential of these compounds in the treatment of cancer and inflammation, offering a foundation for future drug development efforts (Rahmouni et al., 2016).
Novel Synthesis Pathways
Innovative synthesis methods have been developed for related compounds, such as pyrazolothienopyrimidines and imidazopyrazolothienopyrimidines. These methods highlight the chemical versatility of the compound, serving as a precursor for a variety of pharmacologically relevant molecules (Zaki et al., 2015).
Imaging and Diagnostic Applications
The synthesis of novel pyrazolopyrimidine derivatives for potential PET imaging agents indicates the role of such compounds in neuroinflammation imaging. This application is crucial for diagnosing and understanding neurodegenerative diseases, showcasing the compound's importance in biomedical research (Wang et al., 2018).
Propriétés
IUPAC Name |
N-(1-methylpiperidin-4-yl)-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3N5OS/c1-25-6-4-11(5-7-25)22-17(27)13-10-16-23-12(14-3-2-8-28-14)9-15(18(19,20)21)26(16)24-13/h2-3,8-11H,4-7H2,1H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBOJLARIYKHWGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC(=O)C2=NN3C(=CC(=NC3=C2)C4=CC=CS4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-benzyl-5-tert-butyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4611160.png)

![1-{4-methyl-2-[(2-phenoxyethyl)thio]-1,3-thiazol-5-yl}ethanone](/img/structure/B4611178.png)
![6-bromo-4-{[4-(2,6-dichlorobenzyl)-1-piperazinyl]carbonyl}-2-(4-ethylphenyl)quinoline](/img/structure/B4611199.png)
![N-[(1-ethyl-2-pyrrolidinyl)methyl]-4-(4-morpholinylsulfonyl)benzamide](/img/structure/B4611209.png)


![4-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-5-(1,3-dimethyl-1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4611229.png)
![4-{[1-(1,3-benzodioxol-5-yl)ethyl]amino}-4-oxo-2-butenoic acid](/img/structure/B4611234.png)
![6-chloro-N-(2,4-dimethoxyphenyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B4611240.png)
![ethyl 4-{[3-(4-methylphenyl)-3-oxo-1-propen-1-yl]amino}benzoate](/img/structure/B4611247.png)



